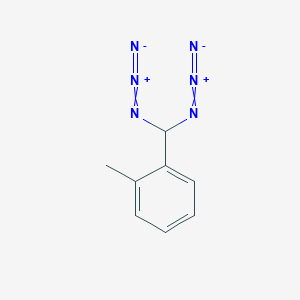
1-(Diazidomethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Diazidomethyl)-2-methylbenzene is an organic compound characterized by the presence of two azide groups attached to a benzene ring. This compound is of significant interest due to its potential applications in various fields, including materials science and organic synthesis. The azide functional groups make it a versatile intermediate for the synthesis of other complex molecules.
Preparation Methods
The synthesis of 1-(Diazidomethyl)-2-methylbenzene typically involves the diazotization of 2-methylbenzylamine followed by azidation. The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
1-(Diazidomethyl)-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the azide groups into amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions, leading to the formation of triazoles or other heterocyclic compounds. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Diazidomethyl)-2-methylbenzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s derivatives are used in bioconjugation techniques for labeling and tracking biomolecules.
Industry: Utilized in the production of energetic materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(Diazidomethyl)-2-methylbenzene involves the reactivity of its azide groups. These groups can undergo cycloaddition reactions, forming stable triazole rings. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from the compound.
Comparison with Similar Compounds
1-(Diazidomethyl)-2-methylbenzene can be compared with other azide-containing compounds such as 1-(azidomethyl)-5H-tetrazole and 1-(azidoethyl)-5H-tetrazole. These compounds share similar reactivity due to the presence of azide groups but differ in their structural frameworks and specific applications. The uniqueness of this compound lies in its benzene ring, which imparts distinct chemical properties and reactivity patterns.
Conclusion
This compound is a compound of considerable interest in various scientific fields
Properties
CAS No. |
143468-04-6 |
|---|---|
Molecular Formula |
C8H8N6 |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1-(diazidomethyl)-2-methylbenzene |
InChI |
InChI=1S/C8H8N6/c1-6-4-2-3-5-7(6)8(11-13-9)12-14-10/h2-5,8H,1H3 |
InChI Key |
LHUFYCWZAUIPSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(N=[N+]=[N-])N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [(4-fluorophenyl)(hydroxy)methyl]phosphonate](/img/structure/B12561650.png)
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
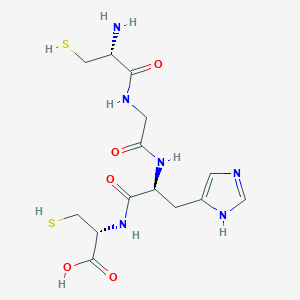
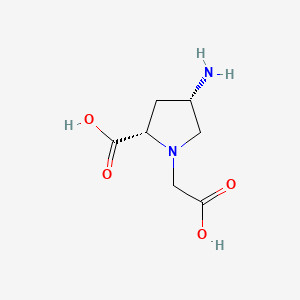
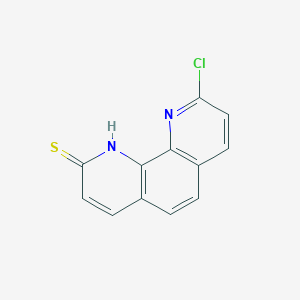
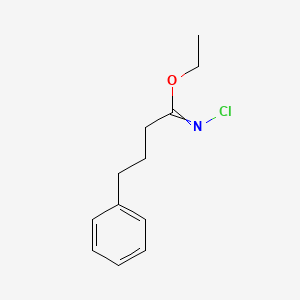
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
![Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]](/img/structure/B12561712.png)
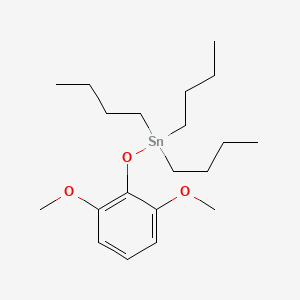
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)
![{1-[(3-Methylbut-2-en-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12561753.png)
